
3-(2-甲基丙基)-1,2,4-噻二唑-5-胺
描述
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.科学研究应用
Application in Microbiology
- Field : Microbiology
- Application Summary : This compound was found in a study of bioactive secondary metabolites produced by halotolerant Bacillus spp. isolated from the Great Sebkha of Oran .
- Methods of Application : The study involved the identification of bioactive compounds biosynthesized by three halotolerant strains using gas chromatography coupled to mass spectrometry .
- Results : The study found that these compounds showed an important inhibitory effect against all tested strains .
Application in Biochemistry
- Field : Biochemistry
- Application Summary : The compound was analyzed in a study which cells in mice are the major target for interferon induction by 4-[(3-(dimethyloamino)propyloamino]-1,3-dimethyl-1 H-pyrazolo[3,4-b]quinoline .
- Methods of Application : The study involved the analysis of the compound’s effect on interferon induction in mice .
- Results : The results of this study were not specified in the source .
Application in Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application Summary : This compound was used in the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The study involved the synthesis of these compounds and the analysis of their antioxidant and antibacterial activities .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Application in Environmental Science
- Field : Environmental Science
- Application Summary : The compound was studied in the context of the bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp .
- Methods of Application : The study involved exposing the fish to TBBPA-BAE at environmentally relevant concentrations for 28 days, followed by 14 days of depuration .
- Results : The study found that TBBPA-BAE could rapidly accumulate in common carp .
Application in Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application Summary : The compound was identified as a potential impurity of ibuprofen .
- Methods of Application : The compound was determined by a gas chromatography method after the methylation reaction .
- Results : The results of this study were not specified in the source .
Application in Microbiology
- Field : Microbiology
- Application Summary : This compound was identified in a study of bioactive secondary metabolites produced by halotolerant Bacillus spp. isolated from the Great Sebkha of Oran .
- Methods of Application : The study involved the identification of bioactive compounds biosynthesized by three halotolerant strains using gas chromatography coupled to mass spectrometry .
- Results : The study found that these compounds showed an important inhibitory effect against all tested strains .
Application in Biochemistry
- Field : Biochemistry
- Application Summary : This compound was used in a study which investigated the antifungal property of novel metabolites from Bacillus safensis against Alternaria alternata .
- Methods of Application : The study involved the analysis of the compound’s effect on the growth of Alternaria alternata .
- Results : The study found that this compound inhibited the mycelium growth, controlling spore formation and conidia germination of A. alternata .
Application in Environmental Science
- Field : Environmental Science
- Application Summary : The compound was studied in the context of the production of metabolites with antioxidant activity .
- Methods of Application : The study involved the analysis of the compound’s antioxidant activity .
- Results : The results of this study were not specified in the source .
安全和危害
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
未来方向
This would involve a discussion of potential future research directions for the compound. This could include potential applications, areas where further study is needed, and any promising preliminary results.
属性
IUPAC Name |
3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXTNPXLGSBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



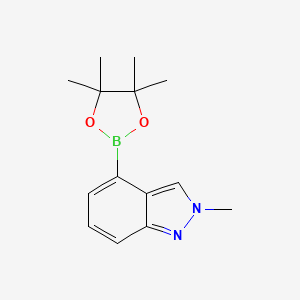
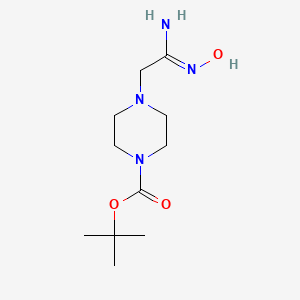
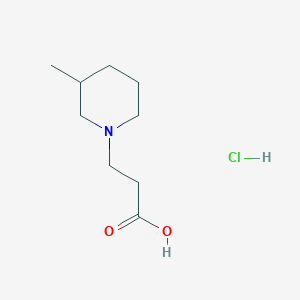
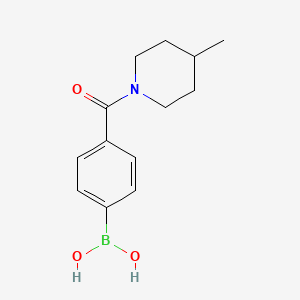
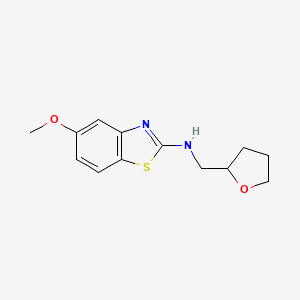
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
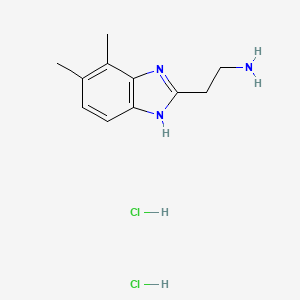
![7-Chloropyrido[3,4-b]pyrazine](/img/structure/B1417796.png)
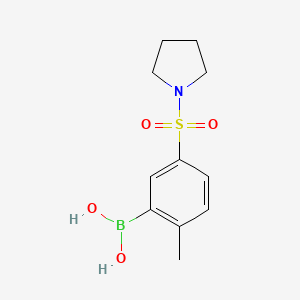
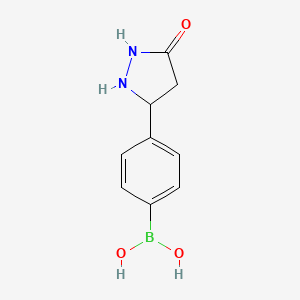
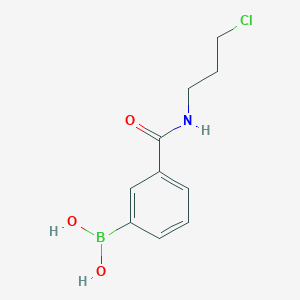
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)
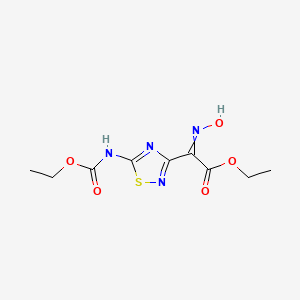
![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)